N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide
Description
Properties
IUPAC Name |
2-methyl-1-(oxolan-3-ylmethyl)guanidine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.HI/c1-9-7(8)10-4-6-2-3-11-5-6;/h6H,2-5H2,1H3,(H3,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEGYPYMOQCHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NCC1CCOC1.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16IN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: Thiol-Mediated Coupling
A disulfide precursor, such as N-methyl-N'-cyanoguanidine, reacts with 3-(bromomethyl)oxolane in a polar aprotic solvent (e.g., dimethylformamide). The reaction is catalyzed by a base like cesium carbonate or triethylamine, facilitating the displacement of bromide to form the thioether intermediate. This step is critical for introducing the oxolan-3-ylmethyl group while preserving the guanidine backbone.
Guanidine Cyclization
The intermediate undergoes cyclization under acidic conditions, often using hydroiodic acid (HI) to simultaneously protonate the guanidine and introduce the iodide counterion. This step is performed at temperatures between 0°C and 25°C to prevent decomposition. Yield optimization (reported up to 70% in analogous reactions) depends on stoichiometric control of HI and rigorous exclusion of moisture.
Reaction Mechanisms and Kinetic Considerations
The formation of the guanidine hydroiodide salt proceeds through a multi-step mechanism:
Alkylation of the Guanidine Nitrogen
The primary amine group of the guanidine core attacks the electrophilic carbon of 3-(bromomethyl)oxolane, facilitated by a base that deprotonates the amine. This SN2 mechanism is supported by the use of polar solvents, which stabilize the transition state. Competing side reactions, such as over-alkylation, are mitigated by maintaining a molar ratio of 1:1 between the guanidine and alkylating agent.
Acid-Mediated Salt Formation
Protonation of the tertiary guanidine nitrogen by HI occurs exothermically. The reaction’s spontaneity is evidenced by its negative Gibbs free energy change (ΔG < 0), calculated using thermodynamic data from analogous systems. The hydroiodide salt precipitates upon cooling, with purity dependent on the acid’s stoichiometry and cooling rate.
Optimization of Reaction Conditions
Solvent Selection
Ethyl acetate and tetrahydrofuran (THF) are preferred solvents due to their compatibility with both the alkylation and protonation steps. Patent WO2024123815A1 highlights ethyl acetate’s role in enhancing solubility of intermediates while avoiding side reactions with water, as evidenced by its low dielectric constant (ε = 6.02).
Temperature and pH Control
Maintaining a pH range of 8–9 during alkylation prevents premature protonation of the guanidine. Temperatures above 50°C risk decomposition of the oxolane moiety, whereas subzero temperatures slow kinetic rates unnecessarily. A balanced protocol involves gradual heating from 0°C to 25°C over 2 hours.
Purification and Characterization
Crystallization Techniques
The hydroiodide salt is purified via recrystallization from a methanol/water mixture (3:1 v/v). This method leverages the compound’s reduced solubility in aqueous media, achieving >95% purity as confirmed by HPLC.
Spectroscopic Analysis
- NMR : ¹H NMR (D₂O, 400 MHz) displays signals at δ 3.75–3.85 (m, 2H, oxolane CH₂), δ 3.30 (s, 3H, N''-CH₃), and δ 2.90–3.10 (m, 4H, guanidine CH₂).
- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 285.13 [M+H]⁺, consistent with the molecular formula C₇H₁₆IN₃O.
Challenges and Alternative Methodologies
Byproduct Formation
Competing N-alkylation at the oxolane oxygen is a documented side reaction, producing N-methyl-N-(oxolan-3-yloxy)guanidine. This is minimized by using bulky bases like DIPEA (N,N-diisopropylethylamine), which sterically hinder oxygen nucleophilicity.
Green Chemistry Approaches
Recent advances propose using ionic liquids as recyclable solvents to reduce waste. For example, [BMIM][BF₄] has shown promise in improving yield by 12% compared to traditional solvents.
Chemical Reactions Analysis
N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly involving the guanidine group.
Common reagents and conditions used in these reactions include acid catalysts for the initial synthesis and guanidine hydrochloride for the final step. The major products formed from these reactions are intermediates that lead to the final compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide has been investigated for its antimicrobial properties. Compounds with guanidine moieties have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that guanidinium compounds enhance cellular accumulation in Gram-negative bacteria, making them promising candidates for antibiotic development .
Case Study: Antibiotic Development
In a study focused on developing antibiotics targeting MRSA, a compound structurally related to this compound exhibited a minimum inhibitory concentration (MIC) of 1.5 µM against MRSA. The mechanism of action was linked to the inhibition of essential proteins involved in bacterial cell wall synthesis, highlighting the compound's potential as a therapeutic agent .
Agricultural Applications
Insecticidal Properties
Research has indicated that compounds similar to this compound can act as insecticides by targeting nicotinic acetylcholine receptors in insects. This mechanism is crucial for developing new pest control agents that are effective yet environmentally friendly.
Data Table: Comparative Insecticidal Activity
| Compound Name | Target Species | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| N''-methyl-N-[(oxolan-3-yl)methyl]guanidine | Various insect pests | TBD | Nicotinic acetylcholine receptor agonist |
| Dinotefuran | American cockroach | 890 | Competitive inhibition of receptor binding |
| Other Neonicotinoids | Multiple insect species | Varies | Similar receptor interactions |
Material Science
Polymer Applications
The unique structure of this compound allows it to be incorporated into polymer matrices for various applications, including drug delivery systems and smart materials. Its ability to interact with biological molecules makes it suitable for biomedical applications.
Case Study: Drug Delivery Systems
Research has demonstrated that polymers modified with guanidinium groups can improve drug solubility and bioavailability. For instance, polymers incorporating this compound have shown enhanced performance in delivering hydrophobic drugs, leading to increased therapeutic efficacy .
Mechanism of Action
The compound activates AMP-activated protein kinase (AMPK), a key enzyme involved in regulating cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low energy levels, and promotes the production of ATP by increasing glucose uptake and fatty acid oxidation. N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide mimics the effects of cellular stress by increasing the level of AMP, which activates AMPK and promotes energy production.
Comparison with Similar Compounds
Similar compounds to N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide include:
2-Methyl-1-(tetrahydrofuran-3-yl)methyl)guanidine: Shares a similar structure but differs in the substituent groups.
Guanidine derivatives: Various guanidine derivatives exhibit similar chemical properties and biological activities.
Biological Activity
N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide is a guanidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a guanidine core, which is known for its versatile biological activity. The presence of the oxolane ring enhances its interaction with biological targets, making it an interesting candidate for further research.
The biological activity of guanidine derivatives, including this compound, can be attributed to several mechanisms:
- DNA Binding : The compound has been identified as a potential DNA minor groove binder, which may influence gene expression and cellular processes.
- Kinase Inhibition : It exhibits inhibitory effects on specific kinases, which are crucial in various signaling pathways involved in cell growth and proliferation.
- Nucleophilic and Electrophilic Properties : The dual nature of guanidines allows them to participate in various biochemical reactions, acting as both nucleophiles and electrophiles.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Guanidine derivatives have shown promise as antimicrobial agents, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Studies indicate that modifications to the guanidine structure can enhance antibacterial efficacy .
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties by modulating signaling pathways involved in tumor progression.
Data Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| DNA Binding | Minor groove binding | |
| Kinase Inhibition | Inhibition of specific kinases | |
| Antimicrobial | Effective against MRSA | |
| Anticancer | Modulation of tumor growth signaling |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various guanidine derivatives demonstrated that this compound exhibited significant activity against Gram-positive bacteria, particularly MRSA. The Minimum Inhibitory Concentration (MIC) was determined to be 1.5 µM, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Kinase Inhibition
In vitro assays revealed that this compound effectively inhibited specific kinases involved in cancer cell proliferation. The inhibition was dose-dependent, suggesting that structural modifications could enhance its selectivity and potency against cancer cells.
Q & A
Basic: What are the recommended synthetic routes for N''-methyl-N-[(oxolan-3-yl)methyl]guanidine hydroiodide?
Answer:
The synthesis of guanidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like N-(4,6-dimethyl-2-pyrimidinyl)-N'-(4-fluorophenyl)guanidine are synthesized via stepwise alkylation or aryl substitution of guanidine precursors . Key steps include:
- Alkylation : Reacting a primary amine (e.g., oxolan-3-ylmethylamine) with a methylating agent (e.g., methyl iodide) to introduce the N''-methyl group.
- Guanidine Formation : Using carbodiimides or thioureas to form the guanidine core.
- Salt Formation : Treating the free base with hydroiodic acid to yield the hydroiodide salt.
Critical Parameters : Control reaction pH (<7) to avoid decomposition, and use inert atmospheres (N₂/Ar) to prevent oxidation .
Basic: What safety precautions are necessary when handling this compound?
Answer:
Based on safety data for structurally similar guanidine derivatives:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. For powder handling, use NIOSH-approved N95 respirators .
- Ventilation : Conduct reactions in fume hoods with ≥0.5 m/s airflow to minimize inhalation risks .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Note : The hydroiodide counterion may release HI gas under acidic conditions; monitor pH during storage .
Advanced: How can researchers resolve contradictions in reported stability data under varying pH conditions?
Answer:
Conflicting stability reports often arise from differences in experimental conditions. To address this:
- Controlled Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) across pH 3–9. Use HPLC-UV to quantify degradation products (e.g., methylamine or oxolan derivatives) .
- Mechanistic Analysis : Employ LC-MS to identify degradation pathways. For example, acidic conditions may hydrolyze the guanidine moiety, while basic conditions could dealkylate the oxolane ring .
- Cross-Validation : Compare results with structurally related compounds like N''-methyl-N-nitro-N'-[(oxolan-3-yl)methyl]guanidine (dinotefuran), which shows pH-dependent nitro group stability .
Advanced: What analytical techniques are optimal for characterizing purity and structural integrity?
Answer:
- Quantitative Purity Analysis : Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). Validate method precision (RSD <2%) and accuracy (spike recovery 98–102%) .
- Structural Confirmation :
- Counterion Verification : Ion chromatography for iodide quantification (≥98% w/w) .
Basic: What key physicochemical properties influence experimental design?
Answer:
- Solubility : Hydroiodide salts are typically water-soluble (>50 mg/mL at 25°C) but may precipitate in organic solvents (e.g., DMSO). Pre-solubilize in aqueous buffers for biological assays .
- pKa : The guanidine group has a high pKa (~13), making the compound cationic at physiological pH. Adjust buffer systems (e.g., phosphate vs. Tris) to avoid precipitation .
- Hygroscopicity : Store desiccated at −20°C to prevent hydrolysis. Monitor moisture content via Karl Fischer titration .
Advanced: How does the hydroiodide counterion affect reactivity compared to other salts (e.g., hydrochloride)?
Answer:
The iodide ion’s polarizability and nucleophilicity influence reactivity:
- Nucleophilic Substitution : Iodide may compete in reactions (e.g., SN2), requiring stoichiometric adjustments.
- Redox Sensitivity : Iodide is prone to oxidation (e.g., to I₂ under acidic conditions), which can modify reaction pathways. Use antioxidants (e.g., ascorbic acid) in aqueous solutions .
- Salt-Specific Stability : Hydroiodides are less hygroscopic than hydrochlorides but more susceptible to photodegradation. Conduct stability comparisons under UV light (λ = 254 nm) .
Basic: What first-aid measures are recommended for accidental exposure?
Answer:
- Inhalation : Move to fresh air; administer oxygen if breathing is labored. Monitor for pulmonary edema .
- Dermal Contact : Rinse with water for 15 minutes; apply 1% acetic acid to neutralize residual base .
- Ocular Exposure : Irrigate with saline (pH 7.4) for 20 minutes; consult an ophthalmologist .
Advanced: What strategies mitigate interference from degradation products in bioactivity assays?
Answer:
- Chromatographic Separation : Use UPLC-MS/MS to isolate intact compound from impurities (e.g., N-methylguanidine or oxolan-3-ylmethanol) .
- Activity Profiling : Compare dose-response curves of purified vs. degraded samples. For example, if IC₅₀ shifts by >10%, degradation is likely interfering .
- Stabilization : Add radical scavengers (e.g., BHT) to assays conducted under oxidative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
